

Decoding the Crisaborole-d4 Certificate of Analysis: A Technical Guide

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Compound of Interest		
Compound Name:	Crisaborole-d4	
Cat. No.:	B15575962	Get Quote

For researchers and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated active pharmaceutical ingredient (API) like **Crisaborole-d4** is a critical document. It provides a comprehensive quality assessment, ensuring the material's identity, purity, and stability. This guide offers an in-depth explanation of a typical **Crisaborole-d4** CoA, detailing the key analytical tests and the methodologies behind them.

Crisaborole-d4, a deuterium-labeled version of the phosphodiesterase-4 (PDE-4) inhibitor Crisaborole, is primarily used as an internal standard in pharmacokinetic and analytical studies to ensure accurate quantification of the parent drug.[1] Its utility hinges on its well-defined chemical and isotopic properties, which are meticulously detailed in the CoA.

General Information

A typical CoA begins with fundamental details about the compound and the specific batch being certified.



Parameter	Description	
Product Name	Crisaborole-d4	
CAS Number	2268785-42-6[2][3]	
Molecular Formula	C14H6D4BNO3[2][3][4][5]	
Molecular Weight	255.07 g/mol [2][4]	
Batch Number	Unique identifier for the specific production lot.	
Appearance	Physical state and color of the material. For Crisaborole-d4, this is typically an off-white to light yellow solid.[2]	
Storage	Recommended conditions to ensure stability, such as -20°C and protection from light.[2][5]	

Quantitative Analysis: Purity and Isotopic Enrichment

This section presents the core quantitative data that defines the quality of the **Crisaborole-d4** batch.

Analytical Test	Method	Result	Specification
Chemical Purity	HPLC/UPLC	>98%[4]	≥ 95% or ≥ 98%
Isotopic Enrichment	Mass Spectrometry / QNMR	≥ 95%[5]	Typically ≥ 95%
Assay	QNMR	98.8%[2]	Report Value

Chemical Purity by High-Performance Liquid Chromatography (HPLC/UPLC)

Purpose: To determine the percentage of **Crisaborole-d4** in the sample relative to any impurities or degradation products.[6]



Experimental Protocol: A validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is often employed for the assay of Crisaborole and its deuterated analogue.

- Instrumentation: A UPLC system equipped with a photodiode array (PDA) detector.
- Column: A C18 reversed-phase column (e.g., Acquity UPLC CSH C-18, 100 x 2.1mm, 1.7 μm) is a common choice.[7]
- Mobile Phase: A gradient elution using a mixture of an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile).[7]
- Flow Rate: A typical flow rate is around 0.4 mL/min.[7]
- Column Temperature: Maintained at a constant temperature, for instance, 25°C.[7]
- Detection: UV detection at a wavelength where Crisaborole exhibits maximum absorbance.
- Sample Preparation: A stock solution of Crisaborole-d4 is prepared by accurately weighing and dissolving the material in a suitable diluent. This is further diluted to a working concentration.[7]
- Quantification: The peak area of Crisaborole-d4 is compared to that of a certified reference standard to calculate the purity.



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Caption: High-Performance Liquid Chromatography (HPLC/UPLC) workflow for purity analysis.

Isotopic Enrichment by Mass Spectrometry and NMR

Foundational & Exploratory





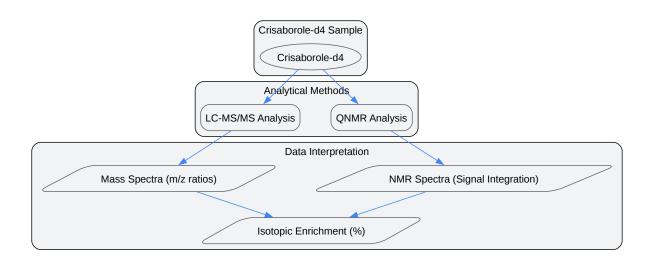
Purpose: To determine the percentage of molecules that contain the desired number of deuterium atoms (in this case, four). Isotopic enrichment is a critical parameter as it confirms the identity of the deuterated compound and its suitability as an internal standard.[8][9]

Experimental Protocols:

A. Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for determining isotopic purity.[8][10]

- Instrumentation: A high-resolution mass spectrometer (HR-MS) coupled with an electrospray ionization (ESI) source and a liquid chromatography system.[8][10]
- Method: The sample is introduced into the mass spectrometer, and the instrument measures the mass-to-charge ratio (m/z) of the ions. For **Crisaborole-d4**, the analysis will focus on the relative intensities of the molecular ion peaks corresponding to the deuterated (d4), partially deuterated (d1, d2, d3), and non-deuterated (d0) species.[10]
- Data Analysis: The isotopic enrichment is calculated by integrating the ion currents for each isotopic species.[8][10] A validated UPLC-MS/MS assay for Crisaborole has utilized negative electrospray ionization with multiple reaction monitoring, quantifying ion pairs of m/z 250.0 → 118.0 for Crisaborole and m/z 254.0 → 121.9 for Crisaborole-d4.[11]
- B. Quantitative Nuclear Magnetic Resonance (QNMR): NMR spectroscopy not only confirms the structure and position of the deuterium labels but can also provide information on isotopic purity.[8][10]
- Instrumentation: A high-field NMR spectrometer.
- Method: ¹H NMR spectra are acquired. The absence or significant reduction of signals at the
 positions where deuterium has been incorporated, relative to the signals of the nondeuterated parts of the molecule, is indicative of high isotopic enrichment.
- Data Analysis: The isotopic enrichment can be estimated by comparing the integration of the residual proton signals at the deuterated positions with the integration of a signal from a non-deuterated position in the molecule.





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Caption: Workflow for determining isotopic enrichment.

Residual Solvents Analysis

Purpose: To identify and quantify any residual organic solvents that may be present from the manufacturing process.[12][13][14] These solvents have no therapeutic benefit and must be controlled within strict limits based on their toxicity.[13][15][16]

Regulatory Context: The analysis of residual solvents is guided by the International Council for Harmonisation (ICH) Q3C guidelines and the United States Pharmacopeia (USP) General Chapter <467>.[12][15] Solvents are categorized into three classes based on their risk to human health:

- Class 1: Solvents to be avoided.
- Class 2: Solvents to be limited.



• Class 3: Solvents with low toxic potential.

Experimental Protocol (Headspace Gas Chromatography - HS-GC): Headspace gas chromatography is the standard technique for residual solvent analysis in pharmaceuticals.[15] [16]

- Instrumentation: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).
- Sample Preparation: An accurately weighed sample of **Crisaborole-d4** is placed in a headspace vial and dissolved in a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).[15] The vial is sealed and heated to allow the volatile solvents to partition into the headspace gas.
- GC Analysis: A portion of the headspace gas is injected into the GC. The separation of solvents is typically achieved on a G43 phase (624-type column).[12]
- Quantification: The peak areas of any detected solvents are compared to those of a standard solution containing known amounts of the solvents to determine their concentration in the original sample.



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Caption: Headspace Gas Chromatography (HS-GC) workflow for residual solvent analysis.

Conclusion

The Certificate of Analysis for **Crisaborole-d4** is a testament to the rigorous quality control measures applied to ensure its suitability for research and development. By understanding the data presented and the experimental protocols used to generate it, scientists and drug



development professionals can confidently use this material in their studies, knowing that it meets the required specifications for purity, identity, and isotopic enrichment.

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